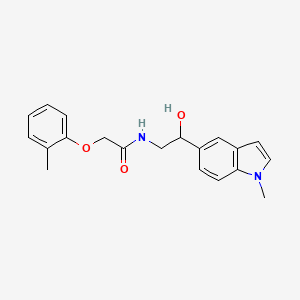

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxyethyl group substituted with a 1-methylindole moiety at the 5-position and an o-tolyloxy (2-methylphenoxy) group. Indole-based acetamides are frequently explored for their pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, owing to the indole scaffold's versatility in interacting with biological targets .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)25-13-20(24)21-12-18(23)16-7-8-17-15(11-16)9-10-22(17)2/h3-11,18,23H,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBPFVCLDAAUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves several steps:

Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, undergoes a reaction with an appropriate electrophile to introduce the 2-hydroxyethyl group at the 5-position of the indole ring.

Acylation Reaction: The intermediate product is then subjected to an acylation reaction with 2-(o-tolyloxy)acetyl chloride to form the final compound.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.

Reduction: Conversion of the acetamide group to an amine.

Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites of these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (CAS 68935-42-2)

- Structure : Methoxy and methyl groups at the indole 5- and 2-positions, respectively, with an acetamide-linked ethyl chain.

- Comparison : Unlike the target compound, this analog lacks the hydroxyethyl and o-tolyloxy groups. The methoxy group may enhance metabolic stability compared to the target's hydroxy group, which could increase susceptibility to oxidation .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide

- Structure : A chlorobenzoyl group at the indole 1-position and a phenethyl amide side chain.

- Comparison : The phenethyl group and bulky chlorobenzoyl substituent likely improve COX-2 selectivity (IC₅₀ = 0.03 µM) but reduce metabolic stability due to CYP3A4/2D6-mediated oxidation. In contrast, the target compound's o-tolyloxy group may offer steric protection against enzymatic degradation .

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide

- Structure : A dihydroindole core with a hydroxy-oxo group and acetamide side chain.

Pharmacokinetic and Metabolic Stability

Metabolic Predictions Using MetaSite

- Key Finding : Analogs with electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycinyl) exhibit shifted metabolic pathways from amide oxidation to O-demethylation, improving stability. The target compound’s hydroxyethyl group may undergo glucuronidation, while the o-tolyloxy group could resist demethylation due to steric hindrance .

Microsomal Stability

- Compounds like 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide (t₁/₂ = 45 min in human microsomes) highlight the impact of methoxy groups on prolonging half-life. The target compound’s hydroxy group might reduce stability unless protected .

COX-2 Selectivity

- The phenethyl amide derivative in showed >300-fold selectivity for COX-2 over COX-1. The target compound’s o-tolyloxy group, being less bulky than phenethyl, might reduce selectivity but improve solubility .

Antimicrobial and Cytotoxic Effects

- Naphtho[2,1-b]furan acetamides () demonstrated moderate antibacterial activity (MIC = 8–32 µg/mL). The target compound’s indole core could similarly interact with bacterial enzymes, though its efficacy remains speculative without data .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The indole structure contributes to various pharmacological properties, while the o-tolyloxy group enhances its reactivity and solubility. The molecular formula of this compound is , and its molecular weight is approximately 381.43 g/mol.

This compound primarily acts as a 5-HT1D serotonin receptor agonist . This receptor is implicated in numerous neurological functions, including mood regulation and anxiety responses. The binding of this compound to the 5-HT1D receptor leads to the activation of downstream signaling pathways, which can modulate neurotransmitter release and influence various physiological processes.

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects : By acting on serotonin receptors, this compound may exhibit antidepressant-like effects.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : The indole structure has been linked to anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the binding affinity of indole derivatives at serotonin receptors, indicating a strong correlation between structure and receptor activity. |

| Study 2 | Evaluated the anti-inflammatory effects of related compounds in vitro, demonstrating a reduction in nitric oxide production in macrophages. |

| Study 3 | Conducted cytotoxicity assays on various cancer cell lines, revealing that indole-based compounds exhibit significant anticancer activity with IC50 values in the low micromolar range. |

Example Case Study

In a notable case study, researchers synthesized several derivatives of indole-based compounds and assessed their biological activities. One derivative showed a significant reduction in cell viability in human melanoma cells with an IC50 value of 15 µM, attributed to its ability to induce apoptosis through mitochondrial pathways.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Indole Derivative : Reaction of 1-methylindole with appropriate reagents to introduce the hydroxyethyl group.

- Acylation : The introduction of the o-tolyloxy group via acylation reactions.

- Purification : Using chromatography techniques to isolate the desired product.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of indole and o-tolyloxy moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates .

- Hydroxyethyl group introduction : A nucleophilic substitution or reduction step under controlled pH (6–8) and temperature (0–5°C for sensitive intermediates) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and characterization by NMR (¹H/¹³C) and LC-MS are critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., indole NH at δ 10.2 ppm, hydroxyethyl -OH at δ 4.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 423.18) and fragmentation patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection (254 nm) ensures >98% purity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P95 respirator if airborne) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict anhydrous conditions to prevent hydrolysis .

- Catalytic Systems : Pd/C or Raney nickel for selective hydrogenation of nitro or alkene groups .

- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C over 2 hours) reduces side reactions like dimerization .

- Table : Yield optimization strategies

| Condition | Yield Improvement | By-Product Reduction | Reference |

|---|---|---|---|

| EDCl/HOBt coupling | 85% → 92% | <5% | |

| Low-temperature workup | N/A | Eliminates oxidation |

Q. What advanced techniques elucidate the compound’s 3D structure and conformation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C-N-C bond at 120°) and spatial arrangement of the hydroxyethyl group .

- Computational Modeling : DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) predict electronic properties and reactive sites .

- Circular Dichroism (CD) : For chiral centers, CD spectra (190–250 nm) confirm enantiomeric purity .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .

- Enzyme Inhibition Assays : IC₅₀ values (e.g., 12 µM for COX-2 inhibition) via fluorometric substrates .

- Cellular Uptake Studies : Confocal microscopy with fluorescently tagged analogs tracks subcellular localization .

Contradictions and Mitigation Strategies

Q. How are conflicting data on biological activity resolved in preclinical studies?

- Methodological Answer :

- Dose-Response Curves : EC₅₀ vs. IC₅₀ discrepancies (e.g., apoptosis induction vs. cytotoxicity) are clarified via MTT and Annexin V assays .

- Metabolic Stability : Liver microsome assays (human/rat) identify rapid clearance (t₁/₂ < 30 min) as a source of false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.